2-Benzoxazolinone

Description

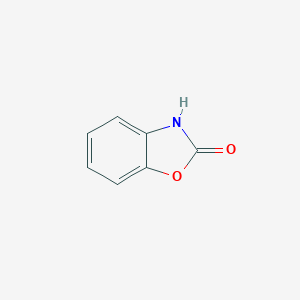

Structure

3D Structure

Properties

IUPAC Name |

3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049324 | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

335.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59-49-4 | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BENZOXAZOLINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzoxazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-benzoxazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | 2-Benzoxazolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzoxazolinone for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the fundamental properties of 2-benzoxazolinone. This document details its core chemical and physical characteristics, spectroscopic profile, synthesis, and key biological activities, including relevant signaling pathways and experimental protocols.

Core Properties and Data

This compound, a heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-benzoxazol-2(3H)-one | [1] |

| CAS Number | 59-49-4 | [1] |

| Molecular Formula | C₇H₅NO₂ | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Appearance | Light beige to brown-grey powder | |

| Melting Point | 137-139 °C | |

| Boiling Point | 335.0 °C at 760 mmHg | |

| Solubility | Insoluble in water; soluble in hot water, DMSO (slightly), Methanol (slightly), benzene, and chlorobenzene. | |

| pKa | 9.50 ± 0.70 (Predicted) | |

| LogP | 1.16 |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Spectral data indicates signals corresponding to the aromatic protons and the N-H proton of the heterocyclic ring. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the heterocyclic ring. |

| Infrared (IR) | Characteristic absorption bands are observed for the N-H stretch, C=O (carbonyl) stretch, and C-O-C stretch. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of o-aminophenol with urea in an acidic aqueous medium. This method avoids the use of hazardous reagents like phosgene.

General synthesis workflow for this compound.

Experimental Protocol: Synthesis from o-Aminophenol and Urea

-

Reaction Setup: In a reaction vessel, create a mixture of o-aminophenol and water.

-

Acidification: While stirring, add sulfuric acid monohydrate to the mixture to form the salt of o-aminophenol.

-

Addition of Urea: To the resulting suspension, add urea.

-

Heating: Heat the mixture to approximately 115 °C. A complete dissolution should be observed.

-

pH Adjustment: Slowly add sulfuric acid monohydrate dropwise over several hours to maintain the pH of the solution at approximately 2 to 3.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization and Isolation: Adjust the pH of the suspension to 5-6 to precipitate the product.

-

Filtration and Washing: Filter the precipitate and wash it with water.

-

Drying: Dry the isolated solid to obtain this compound.

Biological Activity and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, herbicidal, and anti-leishmanial properties. Notably, some derivatives have been investigated for their potential as anticancer agents through the inhibition of key signaling pathways.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit the VEGFR-2 signaling pathway.

Inhibition of the VEGFR-2 signaling pathway.

Induction of Apoptosis via the Bax/Bcl-2 Pathway

The balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2, is critical for regulating programmed cell death (apoptosis). Shifting this balance towards apoptosis is a key strategy in cancer therapy. Some this compound derivatives have been found to induce apoptosis by modulating the levels or activities of Bax and Bcl-2 family proteins.

Induction of apoptosis via the Bax/Bcl-2 pathway.

Experimental Protocols for Biological Activity

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Workflow for Broth Microdilution Assay.

This guide provides a foundational understanding of this compound for research and development purposes. The versatility of this scaffold continues to make it an attractive starting point for the design of novel therapeutic agents.

References

The Synthesis and Discovery of 2-Benzoxazolinone: A Technical Guide for Researchers

Introduction: 2-Benzoxazolinone, a heterocyclic compound featuring a fused benzene and oxazolidin-2-one ring system, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its diverse biological activities, ranging from antimicrobial and anti-inflammatory to anticancer and antiviral properties, have garnered significant attention from the scientific community. This technical guide provides a comprehensive overview of the synthesis, discovery, and key biological aspects of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Significance

The this compound core was first synthesized in the early 20th century during explorations of benzoxazole derivatives, though specific details of its initial discovery are not extensively documented.[1] It is a naturally occurring phytoalexin and allelochemical, notably produced by rye (Secale cereale), where it exhibits phytotoxic properties.[2] The versatility of the this compound scaffold allows for substitutions at various positions, primarily at the N-3 and C-6 positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities.[3] These activities include analgesic, anti-inflammatory, antimicrobial, anticonvulsant, anti-HIV, antileishmanial, anticancer, and antioxidant effects.[4][5]

Core Synthetic Methodologies

The synthesis of the this compound core and its derivatives has been achieved through several key methodologies.

Reaction of o-Aminophenols with Urea or Phosgene Equivalents

A common and straightforward method involves the condensation of o-aminophenols with urea or phosgene equivalents.

Experimental Protocol: Synthesis from o-Aminophenol and Urea

-

Reaction Setup: In a reaction kettle, add o-aminophenol, urea, and a solvent such as chlorobenzene.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen to create an inert atmosphere.

-

Heating: Heat the reaction mixture to a temperature range of 50-132°C.

-

Reaction Time: Maintain the reaction for approximately 6 hours.

-

Work-up: After the reaction is complete, cool the mixture with an ice brine bath to induce crystallization.

-

Isolation: Filter the solid product to obtain this compound.

Iron-Catalyzed Oxidative Cyclocarbonylation

A more recent and efficient method utilizes an iron catalyst for the oxidative cyclocarbonylation of 2-aminophenol.

Experimental Protocol: Fe-Catalyzed Synthesis

-

Reactants: In a glass ampoule, combine FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O.

-

Autoclave: Place the sealed ampoule in a stainless-steel micro-autoclave.

-

Reaction Conditions: Heat the mixture to 100-120°C with stirring for 2-10 hours.

-

Neutralization: After the reaction, open the ampoule and neutralize the mixture with dry NaHCO₃.

-

Purification: Purify the product by chromatography on silica gel using ethyl acetate as the eluent.

-

Isolation: Remove the solvent using a rotary evaporator to yield this compound.

Hofmann Rearrangement of Salicylamide

A continuous-flow method employing the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid (TCCA) as a chlorinating agent has also been developed.

Experimental Protocol: Continuous-Flow Hofmann Rearrangement

-

Flow Setup: Utilize a flow apparatus consisting of two peristaltic pumps connected via a Y-piece to a FEP coil reactor (10 mL).

-

Reactant Streams: Pump a solution of salicylamide and a solution of trichloroisocyanuric acid in an appropriate solvent through the two pumps.

-

Reaction: The reaction occurs within the coil reactor at room temperature.

-

Quenching: The output from the reactor is quenched with an acidic solution.

-

Extraction and Isolation: The product is then extracted and purified to yield this compound.

Key Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to suppressed tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

2. Induction of Apoptosis

This compound derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Some derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Caption: Induction of apoptosis by this compound derivatives via modulation of Bcl-2 family proteins.

Antimicrobial Activity

A significant body of research has highlighted the potential of this compound derivatives as effective antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BOABB | C-33A (Cervical Cancer) | 32.3 | |

| Derivative 14o | HepG2 (Liver Cancer) | - | |

| Derivative 14l | HepG2 (Liver Cancer) | - | |

| Derivative 14b | HepG2 (Liver Cancer) | 4.61 | |

| Derivative 12l | HepG2 (Liver Cancer) | 10.50 | |

| Derivative 12l | MCF-7 (Breast Cancer) | 15.21 | |

| Derivative 8d | MCF-7 (Breast Cancer) | 3.43 | |

| Derivative 8d | HCT116 (Colon Cancer) | 2.79 | |

| Derivative 8d | HepG2 (Liver Cancer) | 2.43 |

Note: Some IC₅₀ values were not explicitly stated in the source but were part of a comparative study.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | >1000 | |

| This compound | Escherichia coli | >1000 | |

| This compound | Candida albicans | 500 | |

| 6-Methoxy-2-benzoxazolinone | Staphylococcus aureus | 500 | |

| 6-Methoxy-2-benzoxazolinone | Escherichia coli | >1000 | |

| 6-Methoxy-2-benzoxazolinone | Candida albicans | 125 | |

| Amide Derivative | Escherichia coli | - | |

| Amide Derivative | Bacillus subtilis | - | |

| 5-Chlorobenzimidazole Derivative | Escherichia coli | - | |

| 5-Chlorobenzimidazole Derivative | Bacillus subtilis | - |

Note: Specific MIC values for some derivatives were described as demonstrating "wide antibacterial activity" without precise numerical data in the provided search results.

Experimental Workflows

The general workflow for the synthesis and evaluation of this compound derivatives typically follows a structured path from chemical synthesis to biological testing.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its synthesis and biological evaluation has revealed potent antimicrobial and anticancer activities. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties, making it an attractive target for future drug discovery and development efforts. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and biology of this important class of compounds.

References

- 1. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some this compound derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzoxazolinone Chemistry: A Comprehensive Technical Guide for Drug Development

Introduction

The 2-benzoxazolinone scaffold, a heterocyclic aromatic compound featuring a benzene ring fused to an oxazolone ring, has garnered significant attention in medicinal chemistry.[1] This privileged structure serves as a versatile core for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of this compound have been investigated for their potent antimicrobial, anticancer, anti-HIV, analgesic, and anti-inflammatory properties, among others.[3][4] This guide provides an in-depth overview of the synthesis, chemical properties, and pharmacological applications of this compound, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound, with the chemical formula C₇H₅NO₂, is typically a light beige to brown-grey crystalline solid. It is generally insoluble in water but soluble in organic solvents like benzene, chlorobenzene, ethanol, and DMSO. The core structure is chemically active, with the hydrogen atom at the N-3 position and the C-6 position on the benzene ring being common sites for substitution and functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₂ | |

| Molecular Weight | 135.12 g/mol | |

| CAS Number | 59-49-4 | |

| Melting Point | 137-142 °C | |

| Boiling Point | ~335 °C | |

| LogP | 1.16 | |

| Appearance | Light beige to brown-grey powder |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Shifts | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton. | |

| ¹³C NMR | Resonances for aromatic carbons and the carbonyl carbon (C=O). | |

| IR (KBr, cm⁻¹) | Peaks for N-H stretching (amide), C=O stretching (lactone/amide), and aromatic C-H stretching. | |

| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to its molecular weight. |

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound scaffold is well-established, with several efficient methods available. Functionalization of the core, primarily at the N-3 and C-6 positions, allows for the creation of a diverse library of derivatives with tailored pharmacological properties.

General Synthesis of the this compound Core

A common and direct method for synthesizing the this compound core involves the condensation of o-aminophenol with reagents like urea or phosgene.

-

Reaction with Urea: Heating o-aminophenol with urea, often in a solvent like chlorobenzene, results in the formation of this compound through cyclization.

-

Reaction with Phosgene: The reaction of o-aminophenol with phosgene or its equivalents is another established route to the core structure.

-

Fe-Catalyzed Synthesis: A more recent, highly efficient method involves the oxidative cyclocarbonylation of 2-aminophenol using iron catalysts such as FeCl₃·6H₂O in the presence of CCl₄ and water. This process is believed to proceed via the in situ formation of carbon dioxide.

Experimental Protocol: Fe-Catalyzed Synthesis

This protocol is adapted from a highly efficient method for synthesizing this compound.

-

Reactant Loading: In a glass ampoule, load FeCl₃·6H₂O, o-aminophenol, CCl₄, and H₂O. A typical molar ratio is [o-aminophenol]:[CCl₄]:[H₂O]:[FeCl₃·6H₂O] = 50:400:800:1.

-

Sealing: Seal the ampoule and place it inside a stainless-steel micro-autoclave, which is then hermetically sealed.

-

Reaction: Heat the autoclave to 100–120 °C with stirring for 2–10 hours.

-

Work-up: After the reaction, cool the autoclave, open it, and remove the ampoule. The product can then be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis of Derivatives

Derivatives are commonly synthesized by reacting the pre-formed this compound core with various electrophiles. For instance, 3-(4-substituted benzoyl methyl)-2-benzoxazolinones can be prepared by reacting this compound with 4-substituted phenacyl bromides in ethanol. This N-alkylation at the 3-position is a key strategy for modifying the molecule's biological activity.

Biological and Pharmacological Activities

The this compound scaffold is a cornerstone for compounds with a wide array of biological activities, making it highly valuable in drug discovery.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 3: Example Antimicrobial Activity (MIC in µg/mL) of Benzoxazolinone Derivatives

| Compound | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Candida albicans | Reference |

| Derivative A | 62.5 | 31.25 | 62.5 | >500 | |

| Derivative B | 31.25 | 15.63 | 31.25 | 250 | |

| Derivative C | 125 | 62.5 | 125 | >500 | |

| (Note: Derivative A, B, and C represent specific hydrazone derivatives synthesized in the cited study. Values are illustrative of the data available.) |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining MIC.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth for bacteria or RPMI 1640 for fungi.

-

Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Benzoxazolinone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways that are critical for cancer cell growth and survival.

Table 4: Example Anticancer Activity (IC₅₀ in µM) of Benzoxazolinone Derivatives

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | Reference |

| BOABB | - | - | 32.3 | |

| Derivative 6b | 3.64 | 6.83 | 5.18 | |

| (Note: BOABB is N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide. Derivative 6b is a 2-mercaptobenzoxazole derivative.) |

Mechanisms of Action:

-

Inhibition of VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. Certain benzoxazolinone derivatives inhibit the VEGFR-2 signaling pathway, thereby cutting off the tumor's blood supply.

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Benzoxazolinone compounds can induce apoptosis by modulating the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. An increased Bax/Bcl-2 ratio triggers the apoptotic cascade.

Anti-HIV Activity

A novel and promising application of this compound derivatives is in the treatment of HIV-1. These compounds have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), a key protein involved in viral replication.

Mechanism of Action:

The HIV-1 NC protein has a hydrophobic pocket that is crucial for its function. This compound derivatives can bind non-covalently to this pocket, primarily through π-π stacking interactions with the key residue Trp37. This binding event disrupts the normal function of the NC protein, thereby inhibiting viral replication without causing the ejection of zinc from the protein's zinc finger domains.

Other Activities

The therapeutic potential of this scaffold extends to other areas:

-

Analgesic and Anti-inflammatory: Certain derivatives have shown analgesic activities greater than that of acetylsalicylic acid and potent anti-inflammatory effects, partly by inhibiting prostaglandin E2 (PGE2) induced edema.

-

Anticonvulsant: The core structure is found in compounds with anticonvulsant properties.

-

Aldose Reductase Inhibition: Derivatives have been designed and evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.

Conclusion

The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its straightforward synthesis and the ease with which its structure can be modified have allowed for the development of a vast library of compounds with a wide range of pharmacological activities. The potent antimicrobial, anticancer, and anti-HIV activities highlight the significant therapeutic potential of this chemical class. Future research focused on structure-activity relationship (SAR) studies and mechanism-of-action elucidation will continue to drive the development of novel and effective drugs based on the this compound framework.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 2-Benzoxazolinone in Biological Systems

This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound and its derivatives in various biological systems. The information presented herein is intended to support research and development efforts in pharmacology and drug discovery.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzene ring fused to an oxazolone ring.[1][2] This core structure, also known as a scaffold, is found in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities.[3] Derivatives of this compound have been investigated for their potential as therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and analgesic applications.[4][5] The versatility of the benzoxazolin-2-one scaffold allows for structural modifications to fine-tune its pharmacological properties.

Core Mechanisms of Action

The biological effects of this compound derivatives are diverse and depend on their specific molecular targets. Several key mechanisms of action have been elucidated, which are detailed below.

Anticancer Activity

The anticancer properties of this compound derivatives are primarily attributed to two main mechanisms: the inhibition of key signaling pathways involved in cancer cell proliferation and survival, and the induction of programmed cell death (apoptosis).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Certain benzoxazolin-2-one derivatives have been shown to inhibit the VEGFR-2 signaling pathway. By blocking VEGFR-2, these compounds can disrupt downstream signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways, ultimately leading to a reduction in angiogenesis, cell proliferation, and survival of cancer cells.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Apoptosis is a regulated process of cell death that is crucial for eliminating damaged or cancerous cells. Benzoxazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, followed by the activation of caspases, which are the executioners of apoptosis.

Caption: Induction of apoptosis by this compound derivatives.

Management of Diabetic Complications

Derivatives of this compound have shown potential in addressing diabetic complications through a multi-targeted approach.

Aldose reductase (ALR2) is an enzyme in the polyol pathway that becomes more active during hyperglycemia. The accumulation of sorbitol, the product of ALR2 activity, is implicated in the pathogenesis of diabetic complications such as retinopathy and neuropathy. Certain this compound derivatives act as inhibitors of ALR2.

Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated as a result of exposure to sugars. They contribute to the development of diabetic complications. Some this compound derivatives have been found to inhibit the formation of AGEs.

Anti-HIV Activity

The HIV-1 nucleocapsid protein (NC) is a small, basic protein with nucleic acid chaperone properties that plays a crucial role in viral replication. It has emerged as a promising target for antiretroviral therapy.

Certain this compound derivatives have been identified as inhibitors of the HIV-1 NC protein. These compounds are capable of binding to the hydrophobic pocket of NC, thereby suppressing its nucleic acid chaperone activity. This binding is non-covalent and does not involve the ejection of zinc from the zinc finger domains of the protein. The this compound moiety can establish hydrogen bond interactions with key residues within the hydrophobic pocket, including Gly35, Met46, and Trp37.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases.

Myeloid differentiation protein 2 (MD2) is a key adaptor protein for Toll-like receptor 4 (TLR4), which plays a critical role in the inflammatory response to lipopolysaccharides (LPS). A series of benzoxazolone derivatives have been synthesized and shown to exhibit anti-inflammatory activity by targeting MD2. These compounds competitively inhibit the binding of a probe to the MD2 protein, with the most active compounds showing a direct binding interaction with MD2.

Quantitative Biological Activity Data

The biological activities of this compound derivatives are often quantified using various in vitro assays. The following tables summarize some of the reported quantitative data.

| Compound | Assay | Cell Line/Target | IC50 (µM) | Reference |

| Benzoxazole derivative 3c | Anti-inflammatory (IL-6 inhibition) | - | 10.14 ± 0.08 | |

| Benzoxazole derivative 3d | Anti-inflammatory (IL-6 inhibition) | - | 5.43 ± 0.51 | |

| Benzoxazole derivative 3g | Anti-inflammatory (IL-6 inhibition) | - | 5.09 ± 0.88 | |

| Benzoxazolinone derivative 5-06 | Antiviral (HIV-1) | - | ~100 |

| Compound | Biological Activity | Organism/Target | Activity/Inhibition (%) | Reference |

| 2-methylthiobenzoxazole | Fungicidal | Verticillium dahliae spores | 96.4% | |

| Benzoxazolyl-2-carbamic acid butyl ester | Fungicidal | Verticillium dahliae spores | 65% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The results are used to calculate the percentage of cell viability and the IC50 value of the compound.

Caption: Workflow for the MTT cytotoxicity assay.

Broth Dilution Method for Antibacterial Activity

The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

-

Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Modified Koster's Test for Analgesic Activity

The modified Koster's test is an in vivo assay used to evaluate the analgesic properties of a compound in animal models, typically mice.

-

Induction of Pain: A painful stimulus, such as an intraperitoneal injection of a writhing-inducing agent (e.g., acetic acid), is administered to the animals.

-

Compound Administration: The test compound is administered to the animals at various doses prior to the painful stimulus.

-

Observation: The number of writhing responses (a characteristic stretching behavior indicative of pain) is counted over a specific period.

-

Data Analysis: The analgesic activity is determined by the percentage reduction in the number of writhes in the treated group compared to a control group.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents with a wide range of biological activities. The mechanisms of action are diverse, targeting key proteins and signaling pathways involved in cancer, diabetic complications, HIV infection, and inflammation. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will be crucial for advancing these compounds into clinical development. The elucidation of their specific molecular targets and signaling pathways will continue to be instrumental in this endeavor.

References

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Studies and Discovery of 2-Benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoxazolinone (BOA), a heterocyclic compound featuring a fused benzene and oxazolinone ring system, has emerged from the annals of chemical synthesis and natural product discovery to become a significant scaffold in medicinal chemistry. Its journey from a laboratory curiosity to a molecule of interest for its diverse biological activities is a testament to the continuous exploration of chemical space for therapeutic agents. This technical guide delves into the early studies and discovery of this compound, providing a comprehensive overview of its initial synthesis, isolation, characterization, and the first explorations of its biological potential. The content herein is curated to provide researchers, scientists, and drug development professionals with a foundational understanding of this important molecule, complete with detailed experimental protocols, quantitative data, and visualizations of its early-proposed mechanisms of action.

Discovery and Early Synthesis

First Isolation from a Natural Source

The first documented isolation of this compound from a natural source was reported in 1984 by Murty and colleagues from the leaves of the mangrove plant Acanthus ilicifolius[1][2]. This discovery marked a significant milestone, establishing this compound as a natural product and sparking interest in its potential ecological and pharmacological roles. The plant had been traditionally used for treating rheumatic pains and asthma.

Early Chemical Synthesis

While its natural occurrence was unveiled in the latter half of the 20th century, the chemical synthesis of this compound predates its discovery in nature. The most common and historically significant method for its preparation is the condensation of o-aminophenol with urea[3]. This reaction provides a straightforward and efficient route to the benzoxazolinone core. Another early method involved the reaction of o-aminophenol with phosgene or its derivatives.

Early Biological Investigations

Initial studies on this compound and its derivatives revealed a broad spectrum of biological activities, laying the groundwork for its future development as a versatile pharmacophore.

Antimicrobial and Antifungal Activity

Early research demonstrated that this compound and its derivatives possess notable antimicrobial and antifungal properties. These compounds were found to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as several fungal strains. The mechanism of its antimicrobial action was not fully elucidated in the earliest studies but was thought to be related to the electrophilic character of the heterocyclic ring.

Cytotoxic and Potential Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound derivatives revealed their potential as anticancer agents. Studies on various cancer cell lines showed that these compounds could inhibit cell proliferation at micromolar concentrations. These early findings prompted further research into the mechanisms underlying their cytotoxic effects.

Quantitative Data from Early Studies

The following tables summarize the quantitative data from early studies on the biological activity of this compound and its derivatives, providing a comparative overview of their potency.

Table 1: Early Antimicrobial Activity of this compound and its Derivatives (MIC values)

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound | Escherichia coli | >128 | |

| This compound | Staphylococcus aureus | >128 | |

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 128 | |

| This compound | Escherichia coli | 4000 | |

| This compound | Staphylococcus aureus | 2000 | |

| This compound | Klebsiella pneumoniae | 2000 | |

| This compound | Enterococcus faecalis | 4000 |

Table 2: Early Cytotoxic Activity of this compound Derivatives (IC50 values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Acanthoside A | HepG2 | 15.4 | |

| Acanthoside A | HeLa | 18.2 | |

| Acanthoside A | A-549 | 26.6 | |

| Acanthoside B | HepG2 | 7.8 | |

| Acanthoside B | HeLa | 10.5 | |

| Acanthoside B | A-549 | 12.3 | |

| Acanthoside C | HepG2 | 12.1 | |

| Acanthoside C | HeLa | 15.8 | |

| Acanthoside C | A-549 | 19.4 | |

| Acanthoside D | HepG2 | 9.3 | |

| Acanthoside D | HeLa | 11.7 | |

| Acanthoside D | A-549 | 14.5 |

Experimental Protocols from Early Studies

This section provides detailed methodologies for key experiments cited in the early literature on this compound, enabling researchers to understand and potentially replicate these foundational studies.

Isolation of this compound from Acanthus ilicifolius (Murty et al., 1984)

-

Extraction: The leaves of Acanthus ilicifolius were collected, shade-dried, and powdered. The powdered material was defatted with petroleum ether. The defatted plant material was then extracted with methanol.

-

Fractionation: The methanolic extract was concentrated under reduced pressure to yield a crude residue. The residue was suspended in water and partitioned successively with chloroform.

-

Chromatography: The chloroform fraction was concentrated and chromatographed on a silica gel column. The column was eluted with a gradient of petroleum ether and chloroform.

-

Purification: Fractions containing the compound of interest were combined and further purified by re-chromatography on a silica gel column (200 mesh) to yield pure this compound.

Chemical Synthesis of this compound from o-Aminophenol and Urea

-

Reaction Setup: In a round-bottom flask, o-aminophenol and a molar excess of urea (typically 1.5 to 3 equivalents) are mixed.

-

Solvent and Catalyst: The reaction can be carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) or in an aqueous acidic medium (e.g., sulfuric acid).

-

Heating: The reaction mixture is heated to a temperature ranging from 120°C to 160°C for several hours.

-

Workup: After the reaction is complete, the mixture is cooled, and the product is isolated. In a solvent-free reaction, the molten mass is cooled and treated with water to remove excess urea. The crude product is then collected by filtration. In a solvent-based reaction, the product may precipitate upon cooling or after the addition of water.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or water, to afford the pure product.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Serial Dilutions: The test compound (this compound or its derivative) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Early Insights into Mechanisms of Action

Initial investigations into the mode of action of this compound derivatives, particularly in the context of their anticancer activity, pointed towards the modulation of key signaling pathways involved in angiogenesis and apoptosis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Early studies on bioactive benzoxazole derivatives suggested that they could exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. The proposed mechanism involves the binding of the benzoxazolinone scaffold to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.

Caption: Inhibition of VEGFR-2 signaling by this compound.

Induction of Apoptosis via Modulation of Bax/Bcl-2 Ratio

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, with proteins like Bcl-2 being anti-apoptotic and proteins like Bcl-2-associated X protein (Bax) being pro-apoptotic. The ratio of these proteins is a critical determinant of cell fate. Early studies on the cytotoxic effects of benzoxazole derivatives indicated that they could induce apoptosis by altering the balance of these proteins. It was proposed that these compounds could downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis.

Caption: Induction of apoptosis by this compound via Bax/Bcl-2 modulation.

Conclusion

The early studies and discovery of this compound have laid a robust foundation for its continued exploration in drug discovery and development. From its initial isolation from a traditional medicinal plant to its efficient chemical synthesis and the characterization of its broad biological activities, the journey of this compound exemplifies the synergy between natural product chemistry and synthetic medicinal chemistry. The preliminary insights into its mechanisms of action, including the inhibition of VEGFR-2 and the induction of apoptosis, have paved the way for the rational design of novel derivatives with enhanced potency and selectivity. This technical guide serves as a comprehensive resource for researchers, providing the historical context, key quantitative data, detailed experimental protocols, and early mechanistic hypotheses that continue to inspire the development of new therapeutics based on this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated from Acanthus ilicifolius Linnaeus using high-performance liquid chromatography-tandem mass spectrometry [frontiersin.org]

- 3. CN110698421A - Synthesis method of benzoxazolone - Google Patents [patents.google.com]

2-Benzoxazolinone: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-benzoxazolinone core, a bicyclic heterocyclic scaffold, has garnered significant attention in the field of medicinal chemistry, establishing itself as a "privileged structure." This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide therapeutic spectrum. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective agents targeting various physiological and pathological processes. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse biological activities supported by quantitative data, mechanisms of action illustrated through signaling pathways, and detailed experimental protocols for key assays.

Diverse Biological Activities of this compound Derivatives

The versatility of the this compound scaffold is underscored by the broad range of biological activities exhibited by its derivatives. These compounds have shown significant promise as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated potent activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] The antimicrobial efficacy is often attributed to the specific substitutions on the benzoxazolinone core, which can be fine-tuned to enhance potency and spectrum of activity.[2][3]

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Hydrazone Derivative (3-chloro substitution) | Escherichia coli | 125 | 500 | [2][4] |

| Hydrazone Derivative (3-chloro substitution) | Bacillus subtilis | 125 | 500 | |

| Amide Derivative | Staphylococcus aureus | 125 | 500 | |

| 5-Chlorobenzimidazole Derivative | Salmonella Enteritidis | 125 | 500 | |

| 3-Methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinone | Candida krusei | 128 | - |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

The this compound scaffold has proven to be a fertile ground for the development of novel anticancer agents. Derivatives have exhibited significant cytotoxicity against a range of cancer cell lines, with mechanisms often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, and the induction of apoptosis.

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity Parameter | Value | Reference |

| N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide (BOABB) | Cervical Cancer (C-33A) | IC50 | 32.3 µM | |

| Benzoxazinone Derivative 7 | Liver Cancer (HepG2) | IC50 | < 10 µM | |

| Benzoxazinone Derivative 15 | Breast Cancer (MCF-7) | IC50 | < 10 µM | |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole Derivative 14b | Lung Cancer (A549) | IC50 | 7.59 ± 0.31 μM | |

| Benzoxazole Derivative 12l | Liver Cancer (HepG2) | IC50 | 10.50 µM | |

| Benzoxazole Derivative 8d | Breast Cancer (MCF-7) | IC50 | 3.43 µM | |

| Benzoxazole Derivative 19 (NSC: 778839) | CNS Cancer (SNB-75) | % Growth Inhibition | 35.49% | |

| Benzoxazole Derivative 20 (NSC: 778842) | CNS Cancer (SNB-75) | % Growth Inhibition | 31.88% |

IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition

Anti-inflammatory and Analgesic Activities

A number of this compound derivatives have been reported to possess significant anti-inflammatory and analgesic properties. Their mechanism of action in this context is often linked to the inhibition of inflammatory mediators. For instance, certain derivatives have shown potent inhibition of prostaglandin E2 (PGE2) induced edema. More recently, derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response.

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Target/Assay | Activity Parameter | Value | Reference |

| Benzoxazolone Derivative 3d | IL-6 Inhibition | IC50 | 5.43 ± 0.51 µM | |

| Benzoxazolone Derivative 3g | IL-6 Inhibition | IC50 | 5.09 ± 0.88 µM | |

| 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol | Analgesic Activity (Koster's test) | - | More active than Aspirin | |

| 6-acyl-2-benzoxazolinone derivative 12 | PGE2 induced edema inhibition | - | Potent |

Synthesis of the this compound Core and its Derivatives

A common and straightforward method for the synthesis of the this compound core involves the reaction of o-aminophenols with urea or phosgene equivalents. Further functionalization, primarily at the N-3 and C-6 positions, has led to a diverse library of compounds with enhanced biological activities.

General Experimental Protocols

Synthesis of 3-Substituted Benzoxazolin-2-ones: A prevalent synthetic route to introduce substituents at the 3-position involves the initial formation of the benzoxazolinone ring, followed by N-alkylation or N-acylation. For instance, the reaction of this compound with various electrophiles under basic conditions affords a wide range of 3-substituted derivatives.

Synthesis of Hydrazone Derivatives: New series of benzoxazolin-2-one linked to a variety of hydrazones can be synthesized and assessed for their antibacterial properties. These compounds are typically characterized by 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.

One-pot Synthesis of this compound Derivatives: A one-pot, base-mediated approach to Acanthus ilicifolius Linn alkaloid this compound derivatives has been developed. Starting from trichloroacetic acid, o-aminophenol, substituted benzaldehydes, and alkyl isocyanides, the desired this compound derivatives are obtained in good yields via a tandem Ugi condensation and intramolecular haloform cyclization.

Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their rational design and development as therapeutic agents. Key mechanisms include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Certain benzoxazole derivatives have been shown to be potent inhibitors of VEGFR-2. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound derivatives can interfere with this process, thereby inhibiting angiogenesis and suppressing tumor growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This compound derivatives have been shown to induce apoptosis through the modulation of key regulatory proteins, such as those in the Bcl-2 family (e.g., Bax and Bcl-2) and caspases. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

Caption: Induction of apoptosis by this compound derivatives via modulation of Bax and Bcl-2.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments cited in the evaluation of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the turbidity of the suspension is adjusted to the 0.5 McFarland standard.

-

Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is widely employed to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Workflow for MTT Assay

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its synthesis and biological evaluation has revealed potent antimicrobial, anticancer, and anti-inflammatory activities. The ability to readily modify the core structure allows for the fine-tuning of its pharmacological properties. The mechanisms of action, particularly the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, provide a solid foundation for the rational design of next-generation drugs. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the reproducible and standardized evaluation of new this compound derivatives. As our understanding of the intricate roles of this privileged structure in various biological processes continues to grow, so too will its potential to yield novel and effective therapies for a range of human diseases.

References

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of 2-Benzoxazolinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Benzoxazolinone (BOA), a heterocyclic organic compound of significant interest due to its diverse biological activities. This document details its natural origins, provides structured quantitative data, and outlines detailed experimental protocols for its isolation from primary plant sources. Furthermore, it explores the current understanding of the signaling pathways and metabolic fates associated with this intriguing molecule.

Natural Occurrence of this compound

This compound is a secondary metabolite found predominantly in the plant kingdom, often as a stable degradation product of a larger class of defensive compounds known as benzoxazinoids.[1][2] Its presence has been documented in a variety of plant families, playing a role in allelopathy and defense against herbivores and pathogens.

Major Plant Families and Species

The primary plant families known to contain this compound and its precursors are:

-

Poaceae (Grasses): This family is the most well-documented source of benzoxazinoids, which readily degrade to BOA. Key species include:

-

Acanthaceae: Several species within this family are known to produce BOA derivatives. A notable example is:

-

Acanthus ilicifolius

-

-

Ranunculaceae

-

Scrophulariaceae

In these plants, this compound is typically formed from the enzymatic or spontaneous degradation of unstable benzoxazinoid glucosides, such as 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative (DIMBOA). Upon tissue damage, these glucosides are hydrolyzed, and the resulting aglycones rearrange to form the more stable this compound.

Quantitative Distribution in Plant Tissues

The concentration of this compound and its precursors can vary significantly between different plant species, tissues, and developmental stages, as well as in response to environmental stressors such as drought or pathogen attack. The following tables summarize quantitative data from various studies.

| Plant Species | Tissue | Compound | Concentration (µg/g Fresh Weight) | Reference |

| Zea mays (Maize) | Roots | BOA | Varies with infection; up to ~15 µg/g | |

| Shoots | BOA | Varies with infection; up to ~1.5 µg/g | ||

| Roots | DIMBOA-Glc | 42.4 ± 16.3 to 1021.8 ± 131.8 | ||

| Leaves | DIMBOA-Glc | Varies significantly among inbred lines | ||

| Acanthus ilicifolius | Roots | HBOA | 1226 | |

| Stems | HBOA | 557 | ||

| Leaves | HBOA | 205 |

Note: HBOA (4-hydroxy-2(3H)-benzoxazolone) is a derivative of BOA. Concentrations of BOA itself can be influenced by the degradation of these precursors during extraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are synthesized from multiple literature sources to provide a detailed methodology.

General Extraction Protocol from Plant Material

This protocol provides a general framework for the extraction of this compound from plant tissues.

Materials:

-

Fresh or freeze-dried plant material (e.g., roots, leaves)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Sample Preparation: Homogenize fresh plant material or grind freeze-dried material into a fine powder.

-

Extraction:

-

Macerate the plant material in methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times with fresh solvent.

-

Alternatively, perform a Soxhlet extraction with methanol for 6-8 hours.

-

-

Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Liquid-Liquid Partitioning):

-

Suspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the chloroform and ethyl acetate fractions.

-

-

Solvent Evaporation: Evaporate the solvent from the desired fraction(s) to obtain a semi-purified extract.

Purification by Column Chromatography

Stationary Phase: Silica gel (70-230 mesh) Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased by increasing the proportion of ethyl acetate.

Procedure:

-

Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the polarity by increasing the ethyl acetate concentration.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm).

-

Pooling and Evaporation: Combine the fractions containing the pure compound (identified by a single spot on the TLC plate with the expected Rf value) and evaporate the solvent to obtain purified this compound.

High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

For high-purity isolation and quantitative analysis, reversed-phase HPLC is the method of choice.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and methanol or acetonitrile. A typical gradient might start with a high percentage of water and gradually increase the organic solvent percentage.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 270-280 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Dissolve the partially purified sample in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Collect the peak corresponding to this compound using a fraction collector.

-

Confirm the purity of the collected fraction by re-injecting it into the HPLC system.

-

Evaporate the solvent from the pure fraction to obtain crystalline this compound.

Signaling Pathways and Biological Interactions

The biological role of this compound is multifaceted, acting as a signaling molecule in plant-microbe interactions and as a phytotoxin affecting plant physiology.

Biosynthesis and Degradation Pathway

This compound is a key component in the chemical defense strategy of certain plants. Its formation is intricately linked to the biosynthesis of benzoxazinoids.

The biosynthesis of benzoxazinoids begins with indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions leads to the formation of DIBOA-glucoside, which is stored in the plant vacuole. Upon tissue damage by herbivores or pathogens, glucosidases cleave the sugar moiety, releasing the unstable DIBOA aglycone, which then spontaneously rearranges to the more stable this compound.

In the soil, microorganisms can degrade this compound. For instance, the fungus Fusarium verticillioides can hydrolyze BOA to 2-aminophenol, which is then further metabolized.

Proposed Signaling in Plant-Microbe Interactions

Recent studies suggest that benzoxazinoids and their degradation products, including this compound derivatives, can act as signaling molecules in the rhizosphere, influencing the composition of the root microbiome.

For example, 6-methoxy-2-benzoxazolinone (MBOA), a derivative of BOA, has been shown to act as a chemoattractant for the plant growth-promoting bacterium Azospirillum brasilense. Transcriptomic analysis revealed that MBOA triggers significant changes in gene expression in A. brasilense, particularly in pathways related to energy metabolism, chemotaxis, and biofilm formation, ultimately enhancing root colonization.

Phytotoxic Effects and Plant Response

This compound is known to exhibit phytotoxic effects on various plant species, inhibiting seed germination and seedling growth. Its mode of action is thought to be multi-faceted.

Studies have shown that exposure to BOA can lead to increased lignin content in plant tissues, which is a common response to stress and can contribute to growth inhibition. The altered lignin composition suggests an interference with cell wall biosynthesis and integrity.

Conclusion

This compound remains a molecule of considerable scientific interest, bridging the fields of chemical ecology, natural product chemistry, and drug discovery. Its role as a key player in the defensive arsenal of major cereal crops and its potential as a signaling molecule in the rhizosphere highlight its ecological significance. The detailed protocols provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound, while the exploration of its biological interactions opens avenues for future research into its mechanisms of action and potential applications. Further elucidation of the specific signaling cascades triggered by this compound in both plants and microbes will undoubtedly reveal new facets of this versatile natural product.

References

- 1. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazolin-2(3H)-one inhibits soybean growth and alters the monomeric composition of lignin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Benzoxazolinone

This guide provides an in-depth analysis of the spectroscopic data for 2-Benzoxazolinone, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary